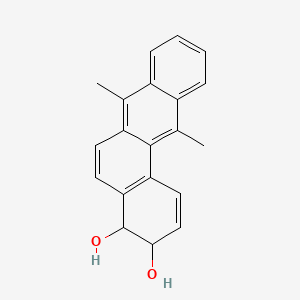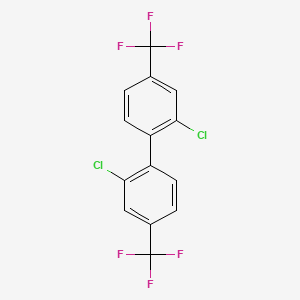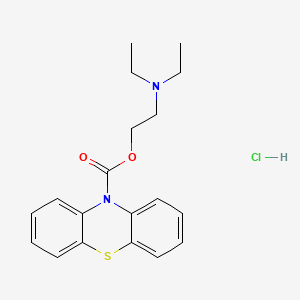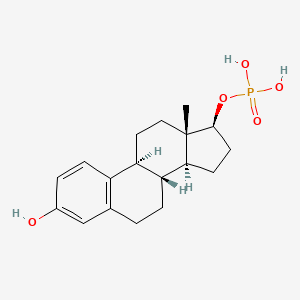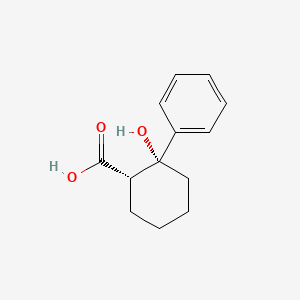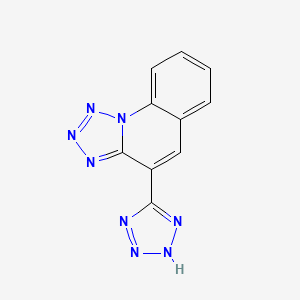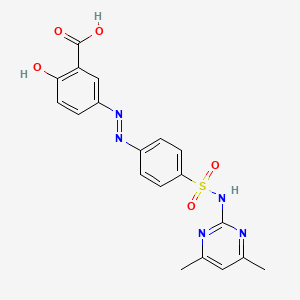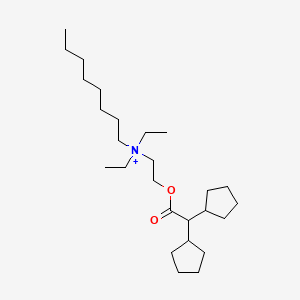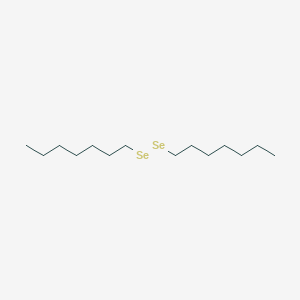
Heptyl Diselenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl Diselenide is an organoselenium compound with the chemical formula ( \text{C}{14}\text{H}{30}\text{Se}_2 ) It is a member of the diselenide family, characterized by the presence of a selenium-selenium bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptyl Diselenide can be synthesized through several methods. One common approach involves the reaction of heptyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the resulting heptyl selenocyanate in an aqueous medium . This method is efficient and yields high purity products.
Another method involves the reduction of elemental selenium with sodium borohydride in the presence of heptyl bromide . This reaction typically occurs under mild conditions and produces diheptyldiselenide with good yields.
Industrial Production Methods
Industrial production of diheptyldiselenide often employs large-scale versions of the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptyl Diselenide undergoes various chemical reactions, including:
Reduction: It can be reduced to heptyl selenol using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions with alkyl halides to form heptyl selenides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products
Oxidation: Heptyl seleninic acid.
Reduction: Heptyl selenol.
Substitution: Heptyl selenides.
Scientific Research Applications
Heptyl Diselenide has several scientific research applications:
Mechanism of Action
The mechanism of action of diheptyldiselenide involves its ability to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of various cellular pathways, including those involved in oxidative stress response . Heptyl Diselenide can also undergo redox cycling, which contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another diselenide compound with similar antioxidant properties.
Bis(2-hydroxyphenyl) diselenide: Known for its anti-inflammatory activity.
Bis(3-hydroxyphenyl) diselenide: Also exhibits strong anti-inflammatory properties.
Uniqueness
Heptyl Diselenide is unique due to its long alkyl chains, which can influence its solubility and reactivity compared to other diselenides. This structural feature makes it particularly useful in applications requiring hydrophobic selenium-containing compounds .
Properties
CAS No. |
52056-09-4 |
|---|---|
Molecular Formula |
C14H30Se2 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
1-(heptyldiselanyl)heptane |
InChI |
InChI=1S/C14H30Se2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
PIXYUVMEKOLNHH-UHFFFAOYSA-N |
SMILES |
CCCCCCC[Se][Se]CCCCCCC |
Canonical SMILES |
CCCCCCC[Se][Se]CCCCCCC |
Synonyms |
diheptyl diselenide diheptyldiselenide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


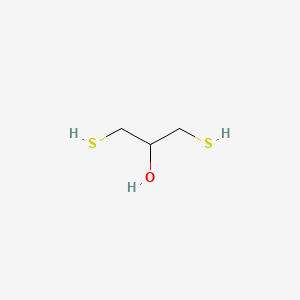
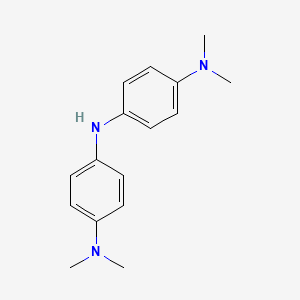
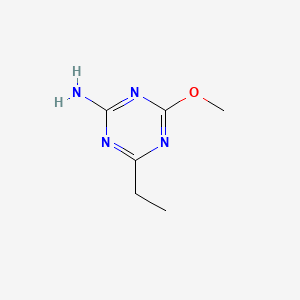
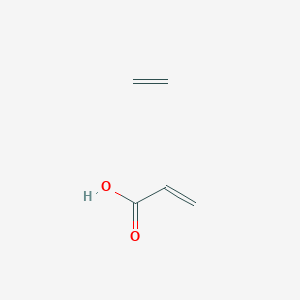
![3-[8-(2-Carboxyethyl)-9,10-dioxatricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-1-yl]propanoic acid](/img/structure/B1199079.png)
